S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
Description
Structure
3D Structure
Properties
IUPAC Name |
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-11-18-19-17(22-11)23-16(21)10-20-14-8-4-2-6-12(14)13-7-3-5-9-15(13)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTHJGSLPNSGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(=O)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate typically involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst. This reaction yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides, which are then treated with manganese dioxide at room temperature in acetone to produce the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Thioester Hydrolysis and Transesterification
The thioester bond in this compound is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water to yield 2-carbazol-9-ylethanoic acid and 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) .
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Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which cleave the thioester to produce the corresponding carboxylate salt and MMTD .
Transesterification reactions with alcohols (e.g., methanol, ethanol) can also occur in the presence of catalytic acid or base, replacing the thiadiazole-thiol group with an alkoxy moiety.
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring exhibits reactivity toward nucleophiles due to the electron-withdrawing nature of the sulfur and nitrogen atoms:
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Displacement of Thiol Group : Reaction with amines (e.g., ethylamine) or hydrazine replaces the thiol substituent, forming derivatives such as 2-(alkylamino)-5-methyl-1,3,4-thiadiazoles .
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Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids can modify the thiadiazole ring, as demonstrated in analogous systems (Table 1) .
Table 1: Representative Reaction Conditions for Thiadiazole Modifications
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 70°C | 45–82 | |
| Nucleophilic Substitution | R-NH₂, K₂CO₃, CH₃CN, reflux | 60–75 |
Electrophilic Aromatic Substitution on the Carbazole Core
The carbazole moiety undergoes electrophilic substitution at the 3- and 6-positions due to its electron-rich aromatic system:
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Nitration : Treatment with HNO₃ in dichloroethane introduces nitro groups, as seen in 3-nitro-9-ethylcarbazole derivatives .
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Bromination : N-Bromosuccinimide (NBS) or Br₂/dioxane in CHCl₃ selectively brominates the carbazole ring .
Oxidation and Reduction Reactions
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Oxidation of Thiadiazole : The thiadiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
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Reduction of Thioester : Catalytic hydrogenation (H₂/Pd-C) reduces the thioester to a thiol and ethanol, though competing reduction of the carbazole’s aromatic system may occur.
Cycloaddition and Heterocycle Formation
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocyclic systems. For instance, reaction with acetylenes generates thiazolo[3,2-b] triazoles .
Biological Activity and Derivatization
While direct data on this compound’s bioactivity is limited, structurally related 1,3,4-thiadiazole-carbazole hybrids exhibit:
Scientific Research Applications
Antifungal Applications
Recent studies have demonstrated that carbazole derivatives, including those containing the 1,3,4-thiadiazole moiety, exhibit promising antifungal activities. For instance, a synthesis of novel carbazole derivatives led to evaluations against several fungal pathogens such as Pellicularia sasakii and Fusarium oxysporum. The compound 2-(2-chloro-9H-carbazol-9-yl)-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl) acetamide showed an impressive inhibitory rate of 74.29%, outperforming commercial fungicides like hymexazol and carbendazim .
Anticancer Properties
The anticancer potential of S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate has been explored through various derivatives. A study synthesized N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and tested them against cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Although none surpassed the efficacy of doxorubicin, certain derivatives exhibited notable cytotoxicity at concentrations ranging from 0.1 to 500 µg/mL .
The mechanism behind these anticancer activities is often linked to the ability of thiadiazole compounds to interact with cellular targets involved in cancer progression and proliferation.
Antibacterial Activity
In addition to antifungal and anticancer properties, compounds containing the thiadiazole structure have shown significant antibacterial effects. A recent study highlighted the synthesis of 5-(S-alkyl)-1,3,4-thiadiazole derivatives that were evaluated for antibacterial activity against various pathogenic bacteria. The results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some compounds exhibiting high inhibition zones .
Mechanistic Studies and Spectroscopic Analysis
The biological activities of this compound can be further understood through mechanistic studies. Research involving fluorescence spectroscopy has revealed that these compounds exhibit unique spectroscopic properties that correlate with their biological activity. For example, studies on related thiadiazole analogues have shown neuroprotective effects alongside interesting interactions in lipid systems .
Data Table: Summary of Biological Activities
| Activity | Compound | Target Organism/Cell Line | Efficacy |
|---|---|---|---|
| Antifungal | 2-(2-chloro-9H-carbazol-9-yl)-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl) acetamide | Pellicularia sasakii, Fusarium oxysporum | Inhibitory rate: 74.29% |
| Anticancer | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | SKNMC (Neuroblastoma), HT-29 (Colon), PC3 (Prostate) | Variable; none > doxorubicin |
| Antibacterial | 5-(S-Alkyl)-1,3,4-thiadiazole derivatives | Staphylococcus aureus, Bacillus subtilis | High inhibition zones |
Mechanism of Action
The mechanism of action of S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of cancer cells and bacteria . Additionally, the compound can modulate the activity of enzymes and receptors, leading to its various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone
- Structural Differences : Replaces the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole (sulfur substituted by oxygen). This alters electronic properties, reducing lipophilicity and polar surface area compared to the thiadiazole analog.
- Biological Activity : Exhibits broad-spectrum antimicrobial activity (e.g., compound 4b showed MIC values of 12.5 µg/mL against S. aureus and E. coli). The oxadiazole’s reduced steric bulk may enhance solubility but compromise membrane penetration .
- Key Data: Property 1,3,4-Oxadiazole Derivative Target Thiadiazole Compound LogP 2.8 3.5 (estimated) Antibacterial MIC 12.5–25 µg/mL Not reported Antifungal MIC 25–50 µg/mL Not reported
Cephalosporin Derivatives with Thiadiazolylthio Substituents
- Example: Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (USP33 standard) .
- Functional Role : The thiadiazole-thioether group enhances β-lactamase resistance and Gram-negative targeting. While structurally distinct from the target compound, this highlights the thiadiazole’s utility in stabilizing pharmacophores against enzymatic degradation.
Isoxazole/Thiazole-Benzamide Hybrids
- Example: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (Compound 15) .
- Comparison: Heterocycle: Isoxazole (oxygen-containing) vs. thiadiazole (sulfur-containing). Activity: Designed for anticancer and antiviral use, with nitro/cyano substituents enhancing cytotoxicity. The target compound’s carbazole moiety may offer superior DNA-binding affinity compared to benzamide-linked analogs.
Mechanistic and Pharmacokinetic Insights
Biological Activity
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate is a novel compound that combines the structural features of thiadiazoles and carbazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer research. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
Structure and Properties
The compound's IUPAC name is this compound. It features a thiadiazole ring that is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. The carbazole moiety enhances the lipophilicity and biological activity of the compound.
Anticancer Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows promising cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | A549 | TBD |
Note: Specific IC50 values are still under investigation in ongoing studies.
The biological activity of thiadiazole derivatives often involves several mechanisms:
- Inhibition of Kinases : Thiadiazoles have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Compounds like S-(5-methyl-1,3,4-thiadiazol-2-yl) can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, leading to reduced cell proliferation.
Case Studies
Several studies have explored the biological activities of thiadiazole derivatives:
- Study on Thiadiazole Derivatives : A study published in Chemistry & Biodiversity evaluated a series of thiadiazole derivatives for their anticancer properties. The results indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity against different cancer cell lines .
- Evaluation Against MCF-7 and A549 Cell Lines : Another investigation focused on novel thiadiazole compounds where one derivative showed an IC50 value of 0.034 µM against A549 cells, highlighting the potential effectiveness of thiadiazole-containing compounds in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
